molecular formula C10H18N2O3 B13460172 tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate

tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate

Cat. No.: B13460172
M. Wt: 214.26 g/mol
InChI Key: UMRIYZCGYZMVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate is a chemical compound with the molecular formula C9H17NO3 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) as part of its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate allylating agent. One common method involves the use of allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound can be used as a protecting group for amines in peptide synthesis. It helps in the selective modification of peptides and proteins .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate is unique due to the presence of the allyl group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable compound in the development of new chemical entities and the study of reaction mechanisms .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl N-[2-oxo-2-(prop-2-enylamino)ethyl]carbamate

InChI

InChI=1S/C10H18N2O3/c1-5-6-11-8(13)7-12-9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13)(H,12,14)

InChI Key

UMRIYZCGYZMVSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.